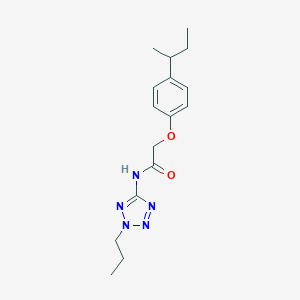![molecular formula C24H33N3O4 B251559 3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)
3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzamide family and has been studied extensively for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in cell proliferation, such as topoisomerase II and histone deacetylase. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and possess anti-inflammatory properties. Furthermore, it has been shown to cross the blood-brain barrier and exhibit neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit anticancer activity, possess anti-inflammatory properties, and exhibit neuroprotective effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. One potential direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of inflammatory disorders. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, the compound can be studied for its potential use as a molecular probe to investigate various biological processes.
Synthesis Methods
The synthesis of 3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a suitable base. The reaction proceeds via an amide bond formation between the amine group of the piperazine and the carboxylic acid group of the benzoyl chloride. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory disorders.
properties
Molecular Formula |
C24H33N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H33N3O4/c1-5-29-21-16-18(17-22(30-6-2)23(21)31-7-3)24(28)25-19-8-10-20(11-9-19)27-14-12-26(4)13-15-27/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,25,28) |
InChI Key |
TUZPZLZHXDYVLT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251476.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B251483.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)


![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)
![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)
